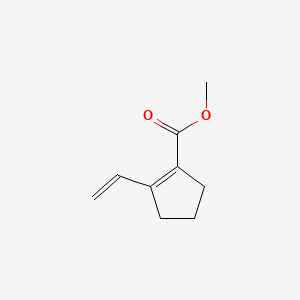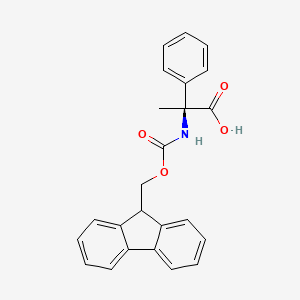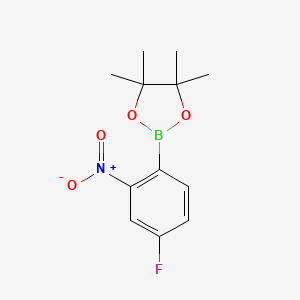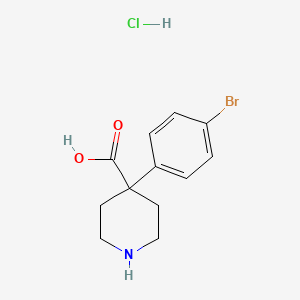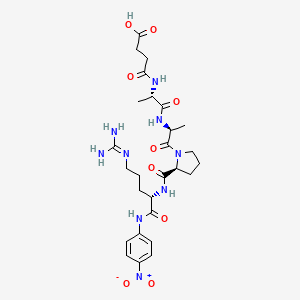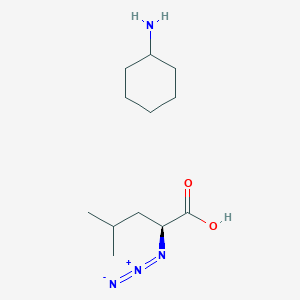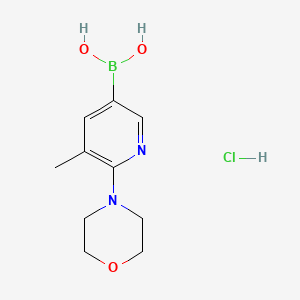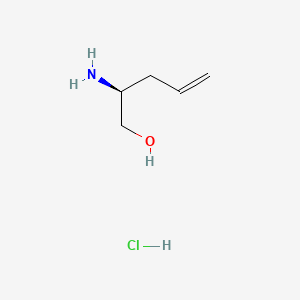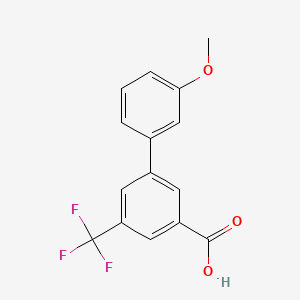
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid, also known as MTFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that has a molecular weight of 316.28 g/mol.
Applications De Recherche Scientifique
Pharmacological Activities and Mechanisms in Inflammatory Diseases
Gallic acid (GA) is extensively studied for its potent anti-inflammatory properties. As a derivative, 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid shares structural similarities, potentially offering similar pharmacological benefits. GA demonstrates significant anti-inflammatory mechanisms primarily through the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines, thus mitigating inflammation. This suggests that derivatives like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid could be explored for their utility in treating various inflammation-related diseases, offering a theoretical basis for future clinical applications and medicinal development (Bai et al., 2020).
Environmental Impact and Fate of Related Compounds
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives and have been the subject of environmental studies. Research on parabens, like methylparaben and propylparaben, provides insights into the environmental fate, behavior, and potential ecological impacts of similar compounds. These studies reveal that despite wastewater treatment processes, such derivatives are detectable in aquatic environments, highlighting the need for understanding the environmental persistence and impact of related compounds like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid (Haman et al., 2015).
Antioxidant Properties and Health Implications
The pharmacological characteristics of vanillic acid, which shares a methoxyphenyl group with 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid, highlight the potential antioxidant, anti-inflammatory, and neuroprotective properties of such compounds. These properties suggest a broader application in preventing and treating diseases related to oxidative stress and inflammation, indicating the importance of further investigation into similar compounds for their potential health benefits (Ingole et al., 2021).
Potential for Industrial and Biomedical Applications
The versatility of phosphonic acids in various applications, including bioactive properties and material science, points to the potential utility of structurally related compounds like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid. These compounds' bioactive and coordination properties suggest their application in developing new materials, functionalization of surfaces, and biomedical applications, underscoring the importance of synthetic protocols for their preparation (Sevrain et al., 2017).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZETSTFXDYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689164 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261948-48-4 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

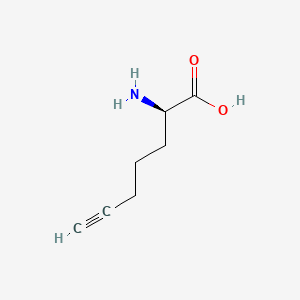
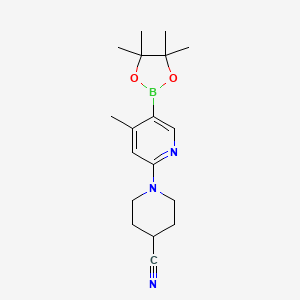
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)
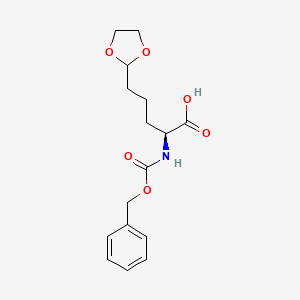
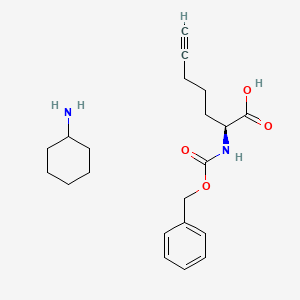
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
